3-nitro-4-phenyl-1H-pyrrole
Overview
Description
3-nitro-4-phenyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It is characterized by a pyrrole ring substituted with a nitro group at the third position and a phenyl group at the fourth position. Pyrrole derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, contributing to their diverse biological activities . The spatial orientation of substituents on the pyrrole ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrole derivatives are known to have a broad spectrum of pharmacological properties, suggesting they may affect multiple pathways
Result of Action
As a pyrrole derivative, it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties suggest that 3-nitro-4-phenyl-1H-pyrrole could interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Based on the known activities of other pyrrole derivatives, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of a nitro-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the pyrrole ring. The reaction typically requires acidic or basic conditions and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-nitro-4-phenyl-1H-pyrrole can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
Chemistry: 3-nitro-4-phenyl-1H-pyrrole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to investigate its effects on different biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Comparison with Similar Compounds
4-nitrophenylpyrrole: Similar structure with a nitro group at the fourth position.
3-phenylpyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-1H-pyrrole: Lacks the phenyl group, affecting its biological activity and chemical properties.
Uniqueness: 3-nitro-4-phenyl-1H-pyrrole is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
3-nitro-4-phenyl-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERKCGAXQMDPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396285 | |
Record name | 3-nitro-4-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70647-26-6 | |
Record name | 3-nitro-4-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.